molecular formula C21H25N3O5S B2693901 N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2-methylphenyl)ethanediamide CAS No. 896292-76-5

N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2-methylphenyl)ethanediamide

Cat. No.: B2693901
CAS No.: 896292-76-5
M. Wt: 431.51
InChI Key: QFCCXGUOHPLTNJ-UHFFFAOYSA-N
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Description

N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2-methylphenyl)ethanediamide is a complex organic compound that features a pyrrolidine ring, a methoxybenzenesulfonyl group, and an ethanediamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2-methylphenyl)ethanediamide typically involves multiple steps:

  • Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors. For example, starting from a linear amine, cyclization can be induced using reagents like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).

  • Introduction of the Methoxybenzenesulfonyl Group: : The methoxybenzenesulfonyl group can be introduced via sulfonylation reactions. This involves reacting the pyrrolidine derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine (TEA).

  • Formation of the Ethanediamide Linkage: : The final step involves coupling the sulfonylated pyrrolidine with 2-methylphenyl ethanediamide. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic ring in the methoxybenzenesulfonyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2-methylphenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with protein receptors, potentially modulating their activity. The methoxybenzenesulfonyl group can enhance the compound’s binding affinity and specificity. The ethanediamide linkage may facilitate the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(4-methylphenyl)ethanediamide
  • **N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(pyridin-2-yl)methyl ethanediamide

Uniqueness

N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2-methylphenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-15-6-3-4-8-19(15)23-21(26)20(25)22-14-16-7-5-13-24(16)30(27,28)18-11-9-17(29-2)10-12-18/h3-4,6,8-12,16H,5,7,13-14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCCXGUOHPLTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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